molecular formula C5H4F3N3O B11800900 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide

1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11800900
M. Wt: 179.10 g/mol
InChI Key: QEFVKVZVJPKJQZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones bearing a trifluoromethyl group . The reaction conditions often involve mild temperatures and the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
  • 1-(Trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the carboxamide functionality play a crucial role in determining the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-3(1-10-11)4(9)12/h1-2H,(H2,9,12)

InChI Key

QEFVKVZVJPKJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C(=O)N

Origin of Product

United States

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